5-Chloro-2-methylimidazo[1,2-A]pyridine
Overview
Description
5-Chloro-2-methylimidazo[1,2-A]pyridine is a heterocyclic aromatic compound that belongs to the imidazo[1,2-A]pyridine family. This compound is characterized by a fused bicyclic structure consisting of an imidazole ring fused to a pyridine ring. It is known for its significant applications in medicinal chemistry, particularly in the development of drugs targeting various diseases.
Biochemical Analysis
Biochemical Properties
5-Chloro-2-methylimidazo[1,2-A]pyridine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds. The interaction with cytochrome P450 enzymes can lead to the formation of reactive intermediates, which may further interact with cellular macromolecules such as DNA, proteins, and lipids, potentially leading to mutagenic or carcinogenic effects .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, exposure to this compound can activate stress response pathways, such as the p53 pathway, leading to changes in gene expression that promote cell cycle arrest or apoptosis . Additionally, this compound can disrupt mitochondrial function, leading to altered cellular energy metabolism and increased production of reactive oxygen species .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound can bind to DNA, forming adducts that interfere with DNA replication and transcription . This binding can result in mutations and genomic instability, contributing to its potential carcinogenic effects. Furthermore, this compound can inhibit or activate specific enzymes, such as cytochrome P450 enzymes, altering their catalytic activity and affecting the metabolism of other compounds .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can undergo metabolic activation to form reactive intermediates, which can persist and exert prolonged biological effects . Additionally, the degradation products of this compound may also have biological activity, contributing to its overall impact on cells and tissues .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may induce adaptive responses, such as the activation of detoxification pathways and antioxidant defenses . At higher doses, this compound can cause toxic effects, including DNA damage, oxidative stress, and cell death . These dose-dependent effects highlight the importance of understanding the threshold levels at which this compound transitions from being biologically active to toxic.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes . These enzymes catalyze the oxidation of this compound, leading to the formation of reactive intermediates that can further react with cellular macromolecules . The metabolic activation of this compound is a key step in its biological activity, as it determines the formation of DNA adducts and other reactive species that contribute to its mutagenic and carcinogenic potential .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various factors, including its chemical properties and interactions with transporters and binding proteins . This compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters . Once inside the cell, this compound can localize to different cellular compartments, where it may accumulate and exert its biological effects .
Subcellular Localization
The subcellular localization of this compound is an important determinant of its activity and function. This compound can be found in various cellular compartments, including the nucleus, mitochondria, and cytoplasm . Its localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles . For example, the presence of nuclear localization signals can facilitate the transport of this compound to the nucleus, where it can interact with DNA and other nuclear proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-methylimidazo[1,2-A]pyridine typically involves the condensation of an α-bromocarbonyl compound with 2-aminopyridine derivatives. This reaction is usually carried out in neutral or weakly basic organic solvents at elevated temperatures. Solid support catalysts such as aluminum oxide (Al₂O₃) and titanium tetrachloride (TiCl₄) can also be used to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound often employs multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions. These methods are chosen for their efficiency and ability to produce high yields of the desired compound .
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-2-methylimidazo[1,2-A]pyridine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Halogenation, nitration, and sulfonation reactions are common, often using reagents like chlorine (Cl₂), nitric acid (HNO₃), and sulfuric acid (H₂SO₄).
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.
Substitution: Chlorine (Cl₂) in the presence of a catalyst like iron (Fe).
Major Products:
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced imidazo[1,2-A]pyridine derivatives.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
5-Chloro-2-methylimidazo[1,2-A]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an antimicrobial and antiviral agent.
Industry: Employed in the production of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 5-Chloro-2-methylimidazo[1,2-A]pyridine involves its interaction with specific molecular targets and pathways. For instance, in the context of its antimicrobial activity, it is believed to inhibit the synthesis of essential bacterial proteins by binding to bacterial ribosomes. This binding disrupts the normal function of the ribosome, leading to the inhibition of protein synthesis and ultimately bacterial cell death .
Comparison with Similar Compounds
Alpidem: Anxiolytic agent.
Zolpidem: Hypnotic agent used to treat insomnia.
Necopidem: Sedative and anxiolytic.
Saripidem: Sedative and anxiolytic.
Zolimidine: Anti-ulcer agent.
Olprinone: Used to treat acute heart failure.
Minodronic Acid: Used to treat osteoporosis.
Uniqueness: 5-Chloro-2-methylimidazo[1,2-A]pyridine is unique due to its specific structural features and its significant activity against multidrug-resistant and extensively drug-resistant tuberculosis. Its fused bicyclic structure provides a versatile scaffold for the development of various therapeutic agents .
Properties
IUPAC Name |
5-chloro-2-methylimidazo[1,2-a]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2/c1-6-5-11-7(9)3-2-4-8(11)10-6/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFHLRTWNWUQSHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=N1)C=CC=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70552389 | |
Record name | 5-Chloro-2-methylimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70552389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
141517-47-7 | |
Record name | 5-Chloro-2-methylimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70552389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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